![molecular formula C18H24N2O5 B14424931 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline CAS No. 84793-40-8](/img/structure/B14424931.png)
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline is a complex organic compound with a unique structure that includes a carboxylic acid group, a phenyl group, and a proline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve:
Protection of the carboxylic acid group: This can be achieved using silyl groups or other protecting groups to prevent unwanted side reactions.
Formation of intermediates: Key intermediates can be formed through reactions such as Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Final deprotection: The protected groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline can be compared with other similar compounds, such as:
Proline derivatives: Compounds with similar proline structures but different substituents.
Phenylbutyl derivatives: Compounds with similar phenylbutyl structures but different functional groups.
Propiedades
Número CAS |
84793-40-8 |
|---|---|
Fórmula molecular |
C18H24N2O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(2R)-1-[(2-carboxy-4-phenylbutyl)-methylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-19(18(25)20-11-5-8-15(20)17(23)24)12-14(16(21)22)10-9-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,21,22)(H,23,24)/t14?,15-/m1/s1 |
Clave InChI |
RQAMYBSMKWUVFZ-YSSOQSIOSA-N |
SMILES isomérico |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@@H]2C(=O)O |
SMILES canónico |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


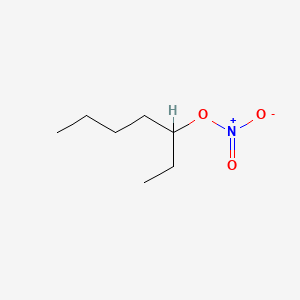
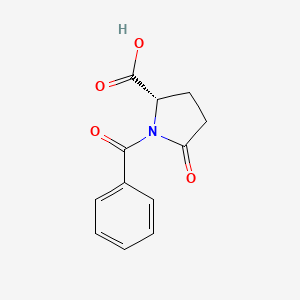
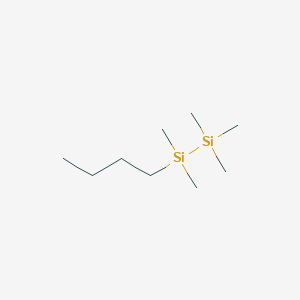
![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
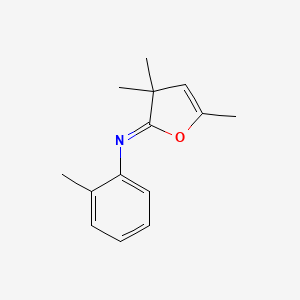
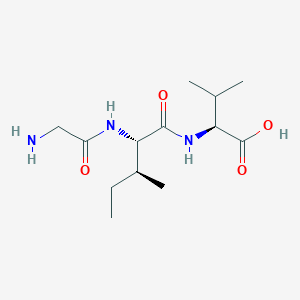
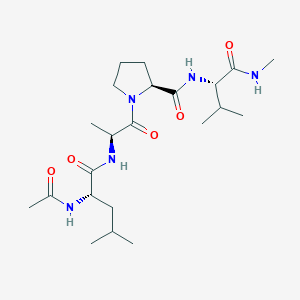
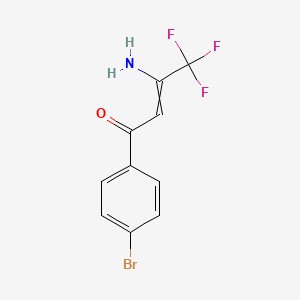
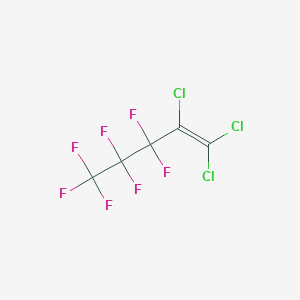
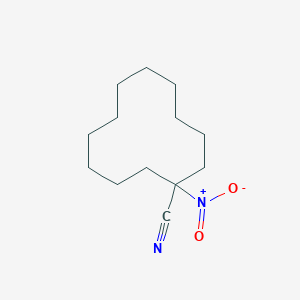
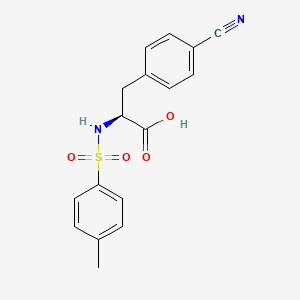

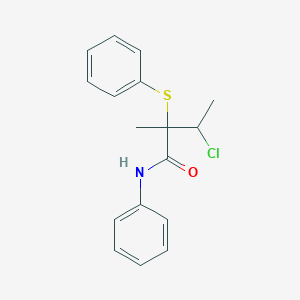
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
